molecular formula C19H22N4O2 B15136001 Pim-IN-2

Pim-IN-2

Cat. No.: B15136001
M. Wt: 338.4 g/mol
InChI Key: VFRBPRMMXAEXSM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pim-IN-2 is a small molecule inhibitor targeting Pim kinases, which are a family of serine/threonine protein kinases. Pim kinases, including Pim-1, Pim-2, and Pim-3, play crucial roles in cellular processes such as proliferation, survival, and metabolism. These kinases are often overexpressed in various cancers, making them attractive targets for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pim-IN-2 typically involves a series of organic reactions, including nucleophilic aromatic substitution and cyclization reactions. The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations. The process includes large-scale reactors, purification systems, and quality control measures to produce this compound in bulk quantities suitable for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

Pim-IN-2 undergoes various chemical reactions, including:

    Oxidation: Conversion of this compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of this compound to its reduced form using reducing agents.

    Substitution: Substitution reactions where functional groups on this compound are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms with different functional groups .

Scientific Research Applications

Pim-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Pim-IN-2 exerts its effects by inhibiting the activity of Pim kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation activity. This inhibition disrupts the downstream signaling pathways involved in cell survival, proliferation, and metabolism. The molecular targets of this compound include various substrates of Pim kinases, such as transcription factors and cell cycle regulators .

Comparison with Similar Compounds

Similar Compounds

    Pim-1 Inhibitors: Compounds specifically targeting Pim-1 kinase.

    Pim-2 Inhibitors: Compounds specifically targeting Pim-2 kinase.

    Pim-3 Inhibitors: Compounds specifically targeting Pim-3 kinase.

Uniqueness of Pim-IN-2

This compound is unique in its ability to inhibit multiple Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) with high potency and selectivity. This broad-spectrum inhibition makes it a valuable tool for studying the collective roles of Pim kinases in various biological processes and diseases .

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

(E)-3-[3-[6-(piperidin-4-ylmethylamino)pyrazin-2-yl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C19H22N4O2/c24-19(25)5-4-14-2-1-3-16(10-14)17-12-21-13-18(23-17)22-11-15-6-8-20-9-7-15/h1-5,10,12-13,15,20H,6-9,11H2,(H,22,23)(H,24,25)/b5-4+

InChI Key

VFRBPRMMXAEXSM-SNAWJCMRSA-N

Isomeric SMILES

C1CNCCC1CNC2=NC(=CN=C2)C3=CC=CC(=C3)/C=C/C(=O)O

Canonical SMILES

C1CNCCC1CNC2=NC(=CN=C2)C3=CC=CC(=C3)C=CC(=O)O

Origin of Product

United States

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